2-O-烯丙基-3,4-二-O-苄基-α-D-甘露呋喃糖甲基

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

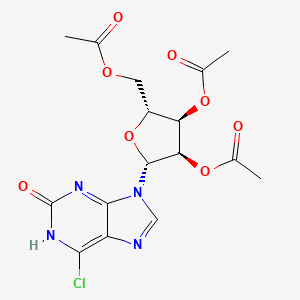

The synthesis of Methyl 2-O-allyl-3,4-DI-O-benzyl-A-D-mannopyranoside involves several steps, including glycosylation reactions and protective group strategies. A notable method includes the Helferich glycosylation of methyl 2-O-allyl-4,6-O-benzylidene-α-D-mannopyranoside with tetra-O-acetyl-α-D-mannopyranosyl bromide, leading to the desired compound after deprotection steps like deallylation and Zemplén deacetylation (Winnik, Brisson, Carver, & Krepinsky, 1982).

Molecular Structure Analysis

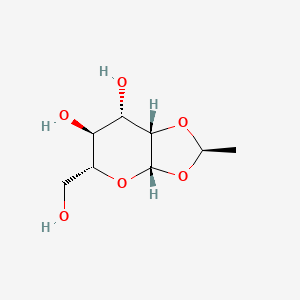

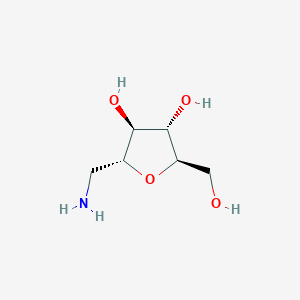

The molecular structure of Methyl 2-O-allyl-3,4-DI-O-benzyl-A-D-mannopyranoside is characterized by its mannopyranoside backbone with specific substituents at the 2, 3, and 4 positions. Advanced spectroscopic techniques, including 1H-NMR, are employed to determine the complete structural assignments and confirm the synthesis of the target molecule (Winnik, Brisson, Carver, & Krepinsky, 1982).

科学研究应用

模型寡糖的合成

2-O-烯丙基-3,4-二-O-苄基-α-D-甘露呋喃糖甲基在生物学上重要的模型寡糖的合成中起着至关重要的作用,展示了其在复杂碳水化合物结构创建中的应用。例如,该化合物已被用于制备 3,6-二-O-(α-D-甘露呋喃糖基)-α-D-甘露呋喃糖甲基和相应的甘二糖。此过程涉及一系列糖基化反应,然后进行保护基团操作,展示了该化合物在构建生物学上重要的寡糖中的用途(Winnik, Brisson, Carver, & Krepinsky, 1982)。

在合成二糖和三糖中的作用

进一步的研究说明了该化合物在合成具有特定标记的二糖和三糖中的应用,突出了其在碳水化合物化学研究中的重要性及其对生物学研究的影响。此类合成策略使得能够详细研究碳水化合物的结构及其生物学功能,强调了该化合物在糖科学中的重要性(Winnik, Carver, & Krepinsky, 1983)。

获取支链寡糖

2-O-烯丙基-3,4-二-O-苄基-α-D-甘露呋喃糖甲基的用途还在于易于获得支链甘五糖结构,由于其潜在的生物活性及其在细胞过程中的作用,因此引起人们的兴趣。此类支链结构的合成有助于了解寡糖的结构多样性及其生物学相关性(Abronina 等人,2005 年)。

安全和危害

未来方向

The future directions for this compound could involve further exploration of its synthesis methods and potential applications. For instance, it has been used to synthesize a series of tri- and tetrahydroxylated seven-membered iminosugars in a study that worked towards a stable noeuromycin analog with a D-manno configuration .

属性

IUPAC Name |

[(2R,3R,4S,5S,6S)-6-methoxy-3,4-bis(phenylmethoxy)-5-prop-2-enoxyoxan-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O6/c1-3-14-27-23-22(29-17-19-12-8-5-9-13-19)21(20(15-25)30-24(23)26-2)28-16-18-10-6-4-7-11-18/h3-13,20-25H,1,14-17H2,2H3/t20-,21-,22+,23+,24+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBXPCZLNEKGTHT-DJCPXJLLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-O-allyl-3,4-DI-O-benzyl-A-D-mannopyranoside | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

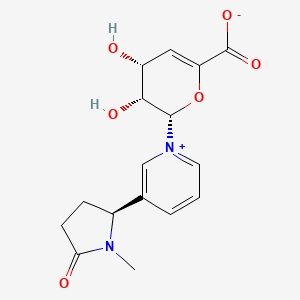

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B1139851.png)

![(2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1139858.png)

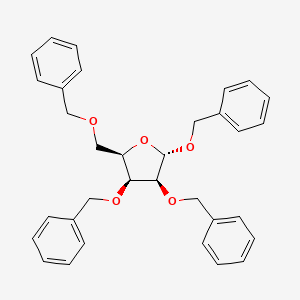

![S-Ethyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate](/img/structure/B1139867.png)